molecular formula C6H4F3NO B15336152 O-(3,4,5-Trifluorophenyl)hydroxylamine

O-(3,4,5-Trifluorophenyl)hydroxylamine

Cat. No.: B15336152
M. Wt: 163.10 g/mol
InChI Key: DARXCVJSYJGCKL-UHFFFAOYSA-N
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Description

O-(3,4,5-Trifluorophenyl)hydroxylamine is a fluorinated aromatic hydroxylamine derivative characterized by a hydroxylamine (-NHOH) group bonded to a 3,4,5-trifluorophenyl ring. The trifluorophenyl moiety introduces significant electronegativity and steric effects, enhancing stability and influencing reactivity in synthetic and catalytic applications. This compound’s structural uniqueness lies in the synergistic interplay between the hydroxylamine group and the fluorine substituents, which distinguishes it from other halogenated or nitrogen-containing analogs .

Properties

Molecular Formula

C6H4F3NO

Molecular Weight

163.10 g/mol

IUPAC Name

O-(3,4,5-trifluorophenyl)hydroxylamine

InChI

InChI=1S/C6H4F3NO/c7-4-1-3(11-10)2-5(8)6(4)9/h1-2H,10H2

InChI Key

DARXCVJSYJGCKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)ON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3,4,5-Trifluorophenyl)hydroxylamine typically involves the reaction of 3,4,5-trifluoronitrobenzene with reducing agents such as tin(II) chloride in the presence of hydrochloric acid. The reaction proceeds through the reduction of the nitro group to an amine, followed by the formation of the hydroxylamine derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Scientific Research Applications

O-(3,4,5-Trifluorophenyl)hydroxylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-(3,4,5-Trifluorophenyl)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the trifluorophenyl ring can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

O-(3,4,5-Trifluorophenyl)hydroxylamine vs. Diphenylamine Analogs

Diphenylamine derivatives, such as tofenamic acid (a non-steroidal anti-inflammatory drug), share a biphenyl backbone but lack hydroxylamine and fluorine substituents.

This compound vs. 3-Chloro-N-phenyl-phthalimide

3-Chloro-N-phenyl-phthalimide (Fig. 1 in ) features a chloro-substituted phthalimide ring. Unlike this compound, it is used as a monomer for polyimides due to its thermal stability. The hydroxylamine group in the former may offer nucleophilic reactivity, whereas the phthalimide group is electrophilic, highlighting divergent synthetic applications .

Stability and Degradation Pathways

Fluorinated compounds generally exhibit enhanced hydrolytic and thermal stability. However, Triflusal degrades into 4-(Trifluoromethyl)salicylic acid, suggesting that hydroxylamine derivatives might undergo oxidation or hydrolysis under specific conditions .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Functional Groups Key Applications Notable Properties
This compound C₆H₄F₃NO Hydroxylamine, Trifluorophenyl Synthetic intermediate, Catalysis High electronegativity, Thermal stability
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ Phthalimide, Chlorophenyl Polymer synthesis High thermal stability, Electrophilic
Tris(3,4,5-Trifluorophenyl)borane C₁₈H₉BF₉ Borane, Trifluorophenyl Hydroboration catalysis Microwave-enhanced reactivity
Triflusal C₁₀H₇F₃O₃ Trifluoromethyl, Salicylic acid Antiplatelet agent Hydrolyzes to active metabolite

Research Findings and Contradictions

  • Contradictions in Stability : While fluorinated compounds are generally stable, highlights Triflusal’s degradation, suggesting environmental factors (pH, temperature) may disproportionately affect certain functional groups .

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